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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Nitroethyl)benzene, with the CAS registry number 6125-24-2, is an organic compound with
the chemical formula CsHoNO2.[1][2] It is also known by its synonyms, including 1-Nitro-2-
phenylethane and (-Phenylnitroethane.[2][3] This compound is of significant interest due to its
presence in natural products and its potential applications in medicinal chemistry and
agriculture, primarily attributed to its fungistatic properties.[4] (2-Nitroethyl)benzene is a key
component in the floral scent of the Japanese loquat (Eriobotrya japonica) and is the major
constituent of the essential oil of Aniba canelilla, an aromatic tree from the Amazon rainforest.
[4][5] Its biological activity, particularly its antifungal action, makes it a valuable subject for
research in the development of new therapeutic agents and agrochemicals.[4]

Physicochemical Properties

(2-Nitroethyl)benzene is a liquid at room temperature.[5] It is characterized by the presence of
a phenyl group attached to a nitro-functionalized ethyl chain. This structure imparts specific
chemical reactivity and spectroscopic features.

General Properties
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Property Value Reference(s)
CAS Number 6125-24-2 [1]

Molecular Formula CsHoNO:2 [1][2]
Molecular Weight 151.16 g/mol [1]

Physical Form Liquid [5]

IUPAC Name (2-Nitroethyl)benzene [5]

1-Nitro-2-phenylethane,
Synonyms Phenylnitroethane, - [2][3]

Phenylnitroethane

Spectroscopic Data

Detailed experimental spectra for (2-Nitroethyl)benzene are not readily available in the cited
literature. However, based on the known chemical structure and spectroscopic principles for
related compounds, the following *H and 3C NMR spectral data can be predicted.

Predicted *H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl
protons.[6]

S Predicted Chemical Predicted Predicted Coupling
rotons

Shift (6, ppm) Multiplicity Constant (J, Hz)
Aromatic (CeHs) 7.20-7.35 Multiplet
Benzylic (-CH2-Ph) ~3.30 Triplet ~7.4
Nitro-adjacent (-CHz- )

~4.60 Triplet ~7.4

NO2)

Predicted 3C NMR Spectral Data:
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The carbon NMR spectrum would complement the proton data, with the electron-withdrawing
nitro group influencing the chemical shift of the adjacent carbon.

Carbon Predicted Chemical Shift (6, ppm)
C-NO2 ~75

C-Ph ~35

Aromatic (C-ipso) ~137

Aromatic (C-ortho, C-meta, C-para) 127-129

Synthesis of (2-Nitroethyl)benzene

(2-Nitroethyl)benzene can be synthesized through several routes. The most common and
direct methods involve the Henry reaction followed by dehydration and subsequent reduction,
or the direct reduction of B-nitrostyrene.

Synthesis via Reduction of B-Nitrostyrene

This is a prominent method for the synthesis of (2-Nitroethyl)benzene. The precursor, -
nitrostyrene, can be prepared via a Henry condensation of benzaldehyde and nitromethane.

This protocol is adapted from established procedures for the Henry reaction.

e Reagents and Materials:

o

Benzaldehyde

[¢]

Nitromethane

Ammonium acetate

[¢]

Glacial acetic acid

[e]

Methanol

o

Round-bottom flask with reflux condenser

[¢]
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o Stirrer and heating mantle

e Procedure:

[e]

In a round-bottom flask, combine benzaldehyde (1 equivalent) and ammonium acetate
(1.2 equivalents) in nitromethane, which acts as both reactant and solvent.

o Heat the mixture to reflux with constant stirring for 2-4 hours.

o Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.

o Pour the mixture into ice-cold water to precipitate the crude (-nitrostyrene.

o Filter the solid product, wash with cold water, and dry.

o

Recrystallize the crude product from ethanol to obtain pure 3-nitrostyrene.

This protocol utilizes sodium borohydride, a milder reducing agent, for the selective reduction of
the carbon-carbon double bond of the nitroalkene.

e Reagents and Materials:

[¢]

[B-Nitrostyrene

[e]

Sodium borohydride (NaBHa4)

o

Ethanol or Isopropanol/Water mixture

Round-bottom flask

[¢]

[e]

Magnetic stirrer

Ice bath

[e]

e Procedure:
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o Dissolve -nitrostyrene (1 equivalent) in ethanol or a 2:1 mixture of isopropyl alcohol and
water in a round-bottom flask.

o Cool the solution in an ice bath.

o Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution,
maintaining the temperature below 10-15 °C.

o After the addition is complete, continue stirring at room temperature for 1-2 hours,
monitoring the reaction by TLC.

o Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is
neutral or slightly acidic.

o Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure to yield (2-Nitroethyl)benzene.

Synthesis of B-Nitrostyrene

Nitromethane

Henry Reaction
Benzaldehyde (Base Catalyst)

Reduction to (2-Nitroethyl)benzene

(eZEd;\J::g): 4) (2-Nitroethyl)benzene

B-Nitrostyrene

Click to download full resolution via product page
Caption: Synthesis workflow for (2-Nitroethyl)benzene.

Biological Activity

(2-Nitroethyl)benzene exhibits significant fungistatic activity, making it a compound of interest
for the development of novel antifungal agents.
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Fungistatic Properties

The compound has been shown to inhibit the growth of various fungal species, including
pathogenic yeasts and dermatophytes.

. MIC (Minimum Inhibitory
Fungal Species . Reference(s)
Concentration)

Candida albicans 390 - 781 uM [6]
Trichophyton rubrum < 256 pg/mL [3]
Trichophyton mentagrophytes < 256 pg/mL [3]
Microsporum canis < 256 pg/mL [3]

Mechanism of Action

The antifungal mechanism of (2-Nitroethyl)benzene is believed to involve the disruption of
fungal cell membrane integrity and the inhibition of key enzymes.[6] The primary molecular
target is thought to be sterol 14a-demethylase (CYP51), a critical enzyme in the ergosterol
biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane,
and its depletion leads to impaired membrane function and ultimately inhibits fungal growth.[6]
The nitro group of the compound is suggested to interact with the Fe(ll) center of the 14a-
demethylase enzyme, leading to its inhibition.[6]
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Caption: Proposed mechanism of antifungal action.

Applications and Future Perspectives

The demonstrated fungistatic activity of (2-Nitroethyl)benzene positions it as a promising lead
compound for the development of new antifungal drugs and agrochemicals.[4] Its natural origin
also makes it an interesting candidate for applications in the fragrance industry.[4] Further
research is warranted to explore its broader antimicrobial spectrum and to elucidate its detailed
mechanism of action and potential signaling pathway interactions. Structure-activity
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relationship (SAR) studies on derivatives of (2-Nitroethyl)benzene could lead to the discovery
of analogues with enhanced potency and improved pharmacokinetic profiles.

Safety Information

(2-Nitroethyl)benzene should be handled with appropriate safety precautions in a laboratory
setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on
handling, storage, and disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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